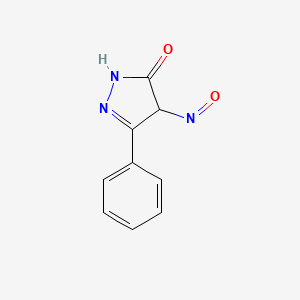![molecular formula C42H86N4O2S2 B12520775 Bis[2-(3-octadecylureido)ethyl] persulfide CAS No. 674772-33-9](/img/structure/B12520775.png)
Bis[2-(3-octadecylureido)ethyl] persulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(3-octadecylureido)ethyl] persulfide is an organic compound characterized by the presence of persulfide and urea functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3-octadecylureido)ethyl] persulfide typically involves the reaction of 3-octadecylurea with ethylene bis(2-chloroethyl) disulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(3-octadecylureido)ethyl] persulfide undergoes various chemical reactions, including:
Oxidation: The persulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Bis[2-(3-octadecylureido)ethyl] persulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis[2-(3-octadecylureido)ethyl] persulfide involves its interaction with molecular targets through its persulfide and urea groups. The persulfide group can undergo redox reactions, influencing cellular redox states and signaling pathways. The urea groups can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(dimethylamino)ethyl] persulfide: Similar in structure but with dimethylamino groups instead of octadecylureido groups.
Bis[2-(methacryloyl)oxyethyl] disulfide: Contains methacryloyl groups and is used in polymer chemistry.
Uniqueness
Bis[2-(3-octadecylureido)ethyl] persulfide is unique due to its long alkyl chain (octadecyl) and urea functional groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring hydrophobic interactions and specific hydrogen bonding capabilities.
Properties
CAS No. |
674772-33-9 |
|---|---|
Molecular Formula |
C42H86N4O2S2 |
Molecular Weight |
743.3 g/mol |
IUPAC Name |
1-octadecyl-3-[2-[2-(octadecylcarbamoylamino)ethyldisulfanyl]ethyl]urea |
InChI |
InChI=1S/C42H86N4O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-43-41(47)45-37-39-49-50-40-38-46-42(48)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H2,43,45,47)(H2,44,46,48) |
InChI Key |
WBMXIGRJSYEWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCSSCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


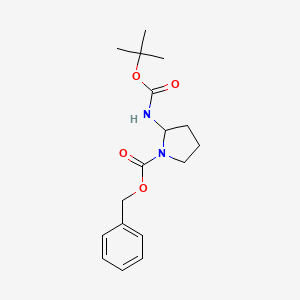
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
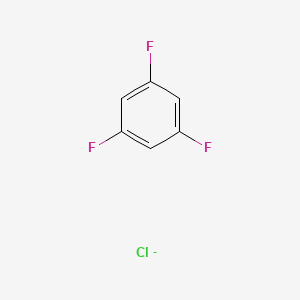
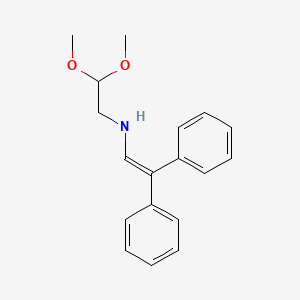
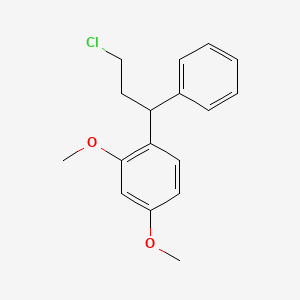

![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)

![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

